molecular formula C13H18N2O2 B215692 2-[(2-Methylpentanoyl)amino]benzamide

2-[(2-Methylpentanoyl)amino]benzamide

Katalognummer B215692
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: VBMMCDSRAOAMDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Methylpentanoyl)amino]benzamide, also known as MPBA, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder with a molecular weight of 229.3 g/mol. MPBA has been widely used in scientific research due to its unique properties and potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-[(2-Methylpentanoyl)amino]benzamide is not fully understood. However, it has been suggested that 2-[(2-Methylpentanoyl)amino]benzamide acts as a chelator for metal ions, leading to the formation of a metal-2-[(2-Methylpentanoyl)amino]benzamide complex. This complex can then be detected by fluorescence spectroscopy, allowing for the detection and quantification of metal ions in biological samples.
Biochemical and Physiological Effects:
2-[(2-Methylpentanoyl)amino]benzamide has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on living organisms. It has been used in various in vitro and in vivo experiments without any adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(2-Methylpentanoyl)amino]benzamide has several advantages for use in lab experiments. It is a highly sensitive and selective fluorescent probe for the detection of metal ions in biological samples. It is also easy to synthesize and has a high yield and purity. However, one limitation of using 2-[(2-Methylpentanoyl)amino]benzamide is that it requires a specific pH range for optimal detection of metal ions. Additionally, 2-[(2-Methylpentanoyl)amino]benzamide may interfere with other fluorescent probes in biological samples, leading to false positive results.

Zukünftige Richtungen

There are several future directions for the use of 2-[(2-Methylpentanoyl)amino]benzamide in scientific research. One potential application is in the detection and quantification of metal ions in environmental samples, such as water and soil. 2-[(2-Methylpentanoyl)amino]benzamide could also be used in the development of new materials with potential applications in catalysis and electronics. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-Methylpentanoyl)amino]benzamide and its potential applications in various fields.

Synthesemethoden

The synthesis of 2-[(2-Methylpentanoyl)amino]benzamide involves the reaction of 2-aminobenzamide with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction yields 2-[(2-Methylpentanoyl)amino]benzamide as a white crystalline solid with a high yield and purity.

Wissenschaftliche Forschungsanwendungen

2-[(2-Methylpentanoyl)amino]benzamide has been extensively used in scientific research due to its unique properties and potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 2-[(2-Methylpentanoyl)amino]benzamide has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.

Eigenschaften

Produktname

2-[(2-Methylpentanoyl)amino]benzamide

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

2-(2-methylpentanoylamino)benzamide

InChI

InChI=1S/C13H18N2O2/c1-3-6-9(2)13(17)15-11-8-5-4-7-10(11)12(14)16/h4-5,7-9H,3,6H2,1-2H3,(H2,14,16)(H,15,17)

InChI-Schlüssel

VBMMCDSRAOAMDS-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=CC=CC=C1C(=O)N

Kanonische SMILES

CCCC(C)C(=O)NC1=CC=CC=C1C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.